N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and undec-10-enehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide involves its interaction with molecular targets and pathways. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can inhibit corrosion processes. Additionally, its aromatic structure enables it to participate in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound shares a similar structure but has a benzene ring instead of an undec-10-ene chain.
(E)-3,4-dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide: Another similar compound with a naphthalene ring instead of an undec-10-ene chain.
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C19H28N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]undec-10-enamide |
InChI |
InChI=1S/C19H28N2O3/c1-3-4-5-6-7-8-9-10-11-19(23)21-20-15-16-12-13-17(22)18(14-16)24-2/h3,12-15,22H,1,4-11H2,2H3,(H,21,23)/b20-15+ |
InChI Key |
ZWXXNDKTBRJUAF-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCCCC=C)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCCCC=C)O |
Origin of Product |
United States |
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